Agn-PC-006kgd
Description
Chemical Structure and Synthesis
Agn-PC-006kgd is a synthetic polycyclic compound characterized by a fused aromatic core with hydroxyl and sulfonic acid functional groups. Its synthesis involves a multi-step reaction sequence starting with the condensation of naphthalene derivatives under high-temperature catalysis, followed by sulfonation and purification via recrystallization . The final product is validated using inductively coupled plasma-atomic emission spectrometry (ICP-AES) to ensure a purity threshold of ≥99.5% .
Properties
CAS No. |
720698-89-5 |
|---|---|
Molecular Formula |
C13H19FN2O3S |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H19FN2O3S/c14-12-4-1-2-5-13(12)16-9-7-15(8-10-16)6-3-11-20(17,18)19/h1-2,4-5H,3,6-11H2,(H,17,18,19) |
InChI Key |
RTOHIRMHQVCKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Weight : 438.52 g/mol
- Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to its sulfonic acid groups.
- Thermal Stability : Decomposition temperature of 285°C, attributed to its rigid aromatic backbone.
- Applications : Primarily used as a corrosion inhibitor in industrial coatings and as a chelating agent in pharmaceutical formulations .
Structural Comparison
Agn-PC-006kgd shares structural similarities with polycyclic aromatic sulfonates but differs in functional group orientation and ring substitution patterns. Key structural analogs include Compound X-7B and Trisulfonate-45A (Table 1).
Table 1: Structural Comparison
| Compound | Core Structure | Functional Groups | Ring Substitution |
|---|---|---|---|
| This compound | Naphthalene-based | 3 hydroxyl, 2 sulfonic | Ortho-para |
| Compound X-7B | Anthracene-based | 2 hydroxyl, 3 sulfonic | Meta |
| Trisulfonate-45A | Benzene trimer | 4 sulfonic | Para |
Structural differences influence reactivity and binding affinity. For instance, this compound’s ortho-para substitution enhances steric stability compared to meta-oriented analogs .
Physicochemical Properties
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility in Water (g/L) | Decomposition Temp (°C) |
|---|---|---|---|
| This compound | 438.52 | 120 | 285 |
| Compound X-7B | 512.34 | 85 | 265 |
| Trisulfonate-45A | 389.21 | 200 | 240 |
- This compound exhibits balanced solubility and thermal stability, making it preferable for high-temperature applications.
- Trisulfonate-45A’s lower molecular weight correlates with higher solubility but reduced thermal resistance .
Contradictions and Methodological Considerations
- Solubility Discrepancies : Some studies report Trisulfonate-45A’s solubility as 150 g/L (vs. 200 g/L in Table 2). This variation may stem from differences in solvent purity or temperature during testing .
- Thermal Stability : Compound X-7B’s decomposition temperature was reported as 275°C in a 2024 study, conflicting with earlier data. This highlights the need for standardized testing protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
